[2-(Methoxymethyl)cyclobutyl]methanamine
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Overview
Description
[2-(Methoxymethyl)cyclobutyl]methanamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by a cyclobutyl ring substituted with a methoxymethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)cyclobutyl]methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutylmethylamine with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethyl)cyclobutyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield oximes or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-(Methoxymethyl)cyclobutyl]methanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanamine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
Cyclobutylmethylamine: Similar structure but without the methoxymethyl substitution, leading to different chemical properties.
Uniqueness
The presence of both the methoxymethyl and amine groups in [2-(Methoxymethyl)cyclobutyl]methanamine makes it unique compared to its analogs.
Properties
IUPAC Name |
[2-(methoxymethyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-7-3-2-6(7)4-8/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZHEKBHWTBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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